molecular formula C8H9NO4 B6618708 2-[3-(methoxycarbonyl)-1H-pyrrol-1-yl]acetic acid CAS No. 1561780-39-9

2-[3-(methoxycarbonyl)-1H-pyrrol-1-yl]acetic acid

Cat. No.: B6618708
CAS No.: 1561780-39-9
M. Wt: 183.16 g/mol
InChI Key: IQEUBEKKKAMTOP-UHFFFAOYSA-N
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Description

2-[3-(methoxycarbonyl)-1H-pyrrol-1-yl]acetic acid is an organic compound that features a pyrrole ring substituted with a methoxycarbonyl group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(methoxycarbonyl)-1H-pyrrol-1-yl]acetic acid typically involves the reaction of pyrrole with methoxycarbonyl chloride in the presence of a base, followed by the introduction of the acetic acid group. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and cost-effectiveness. This can include the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-[3-(methoxycarbonyl)-1H-pyrrol-1-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the methoxycarbonyl group to a hydroxymethyl group or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic reagents like halogens or nitrating agents can be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or other reduced derivatives.

Scientific Research Applications

2-[3-(methoxycarbonyl)-1H-pyrrol-1-yl]acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, allowing for the creation of more complex molecules.

    Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-[3-(methoxycarbonyl)-1H-pyrrol-1-yl]acetic acid exerts its effects involves interactions with various molecular targets. The methoxycarbonyl group can participate in hydrogen bonding and other interactions, while the pyrrole ring can engage in π-π stacking and other non-covalent interactions. These properties make the compound useful in modulating biological pathways and enzyme activities.

Comparison with Similar Compounds

Similar Compounds

    2-[3-(methoxycarbonyl)-1H-pyrrol-1-yl]propanoic acid: Similar structure but with a propanoic acid moiety instead of acetic acid.

    2-[3-(methoxycarbonyl)-1H-pyrrol-1-yl]butanoic acid: Features a butanoic acid group, offering different chemical properties.

Uniqueness

2-[3-(methoxycarbonyl)-1H-pyrrol-1-yl]acetic acid is unique due to its specific combination of functional groups, which confer distinct reactivity and interaction profiles. This makes it particularly valuable in applications requiring precise control over molecular interactions and reactivity.

Properties

IUPAC Name

2-(3-methoxycarbonylpyrrol-1-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4/c1-13-8(12)6-2-3-9(4-6)5-7(10)11/h2-4H,5H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQEUBEKKKAMTOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(C=C1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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